2-(2-Methyl-1H-imidazol-1-yl)ethanol
Overview
Description
“2-(2-Methyl-1H-imidazol-1-yl)ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known as 1-(2-Hydroxyethyl)-2-methylimidazole .
Molecular Structure Analysis
The molecular weight of “2-(2-Methyl-1H-imidazol-1-yl)ethanol” is 126.16 g/mol . The InChI string is 1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 .Physical And Chemical Properties Analysis
“2-(2-Methyl-1H-imidazol-1-yl)ethanol” is a liquid . It has a molecular weight of 126.16 g/mol . The InChI string is 1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 .Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives, such as 2-(2-Methyl-1H-imidazol-1-yl)ethanol, have been found to exhibit a broad range of biological activities. They are used in the preparation of various pharmaceutical compounds . For instance, they show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole are used in the synthesis of commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Manufacture of Polyurethane Catalysts
1-(2-Hydroxyethyl)-2-methylimidazole is used as an intermediate in the manufacture of polyurethane catalysts . Polyurethane is a versatile material used in many industrial and commercial applications.
Corrosion Inhibitors
This compound is also used in the production of corrosion inhibitors . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of metals or alloys.
Surfactants
1-(2-Hydroxyethyl)-2-methylimidazole is used in the manufacture of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Synthetic Fibers
This compound is used in the production of synthetic fibers . Synthetic fibers are the result of extensive research by scientists to improve upon naturally occurring animal and plant fibers.
Metal-Organic Frameworks (MOFs)
Imidazole derivatives have been used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Synthesis of Triethylenediamine
1-(2-Hydroxyethyl)-2-methylimidazole is used to synthesize triethylenediamine . Triethylenediamine is a chemical compound often used in the production of resins and flexible foams.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKKSUCSNDHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061821 | |
Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-imidazol-1-yl)ethanol | |
CAS RN |
1615-15-2 | |
Record name | 2-Methyl-1H-imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1615-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methimidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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